molecular formula C17H18O2 B1272400 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde CAS No. 181297-82-5

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde

Cat. No.: B1272400
CAS No.: 181297-82-5
M. Wt: 254.32 g/mol
InChI Key: KGRDMITVHSQHJV-UHFFFAOYSA-N
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Description

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde is an organic compound with the molecular formula C17H18O2 and a molecular weight of 254.32 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a benzenecarbaldehyde moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylphenol and 2-bromobenzaldehyde.

    Reaction: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromobenzaldehyde by the phenoxide ion derived from 4-tert-butylphenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Conditions: The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where the tert-butyl group can direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: 2-[4-(Tert-Butyl)Phenoxy]Benzoic acid.

    Reduction: 2-[4-(Tert-Butyl)Phenoxy]Benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with other molecules and its stability under various conditions.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRDMITVHSQHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376950
Record name 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181297-82-5
Record name 2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Preparation analogous to Example 12 a) from 2-fluoro-benzaldehyde and 4-tert-butylphenol. Yield: 77%, yellow oil after high vacuum distillation (93°-100° C., 0.9 mbar); TLC (silica gel; hexane/ethyl acetate=1:1; UV): Rf =0.65; 1H-NMR (CDCl3, 200 MHz): 1.35 (s, 9H); 6.75-7.55 (m, 7H); 7.92 (dd, 1H); 10.50 (s, 1H); MS: 254 (M+), 239.
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